(S)-6-methylchroman-4-amine
Description
Properties
IUPAC Name |
(4S)-6-methyl-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNRUKZCRQFUCU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OCC[C@@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654671 | |
| Record name | (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018978-88-5 | |
| Record name | (4S)-3,4-Dihydro-6-methyl-2H-1-benzopyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018978-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-methylchroman-4-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-6-methylchroman-4-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding nitro compound or imine intermediate. The process is conducted under high pressure and temperature to achieve high yields and purity of the desired amine.
Chemical Reactions Analysis
Types of Reactions: (S)-6-methylchroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-6-methylchroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (S)-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chroman-4-amine Derivatives
Key Observations:
Substituent Effects: Methoxy Group (6-OMe): Increases polarity and water solubility compared to methyl . Halogens (Cl, Br, F): Enhance lipophilicity and electronic effects, influencing binding affinity in receptor models .
Stereochemical Considerations :
Table 2: Commercial and Research Utility
Notes:
- Cost Variability : Halogenated derivatives (e.g., chloro, bromo) are typically more expensive due to complex synthesis .
- Hydrochloride Salts : Improve solubility for in vitro assays, as seen in this compound hydrochloride .
Research Findings and Trends
- Fluorine Substitution : (S)-7-Fluoro-6-methylchroman-4-amine demonstrates improved metabolic stability in preliminary studies, a common strategy in CNS drug design .
- Halogenated Derivatives : Chloro and bromo analogs show promise in radiopharmaceutical labeling and kinase inhibition assays .
- Methoxy vs. Methyl : Methoxy derivatives exhibit reduced membrane permeability compared to methyl-substituted analogs, impacting bioavailability .
Biological Activity
(S)-6-methylchroman-4-amine is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, biological interactions, and research findings regarding its efficacy in various applications, particularly in pharmacology.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 163.22 g/mol. Its structure features a chroman backbone with a methyl group at the sixth position and an amine functional group at the fourth position. The stereochemistry indicated by "(S)" denotes specific spatial arrangements that may influence its reactivity and biological interactions .
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated its potential to inhibit various cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), prostate carcinoma (DU145), and liver carcinoma (HepG2) .
- Mechanism of Action : The compound's mechanism of action appears to involve interaction with specific molecular targets, potentially modulating signaling pathways related to cell growth and apoptosis. For instance, studies have shown that it may induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways .
In Vitro Antitumor Activity
A study comparing this compound with established antitumor agents revealed promising results:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
These results indicate that this compound exhibits comparable or superior inhibition rates against these cancer cell lines compared to standard treatments .
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of this compound on HepG2 cells, it was found to significantly increase the percentage of cells in the S phase of the cell cycle, indicating a potential mechanism for its anticancer effects .
- Apoptosis Induction : The compound was shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in treated cells .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique biological properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-8-Chloro-6-methylchroman-4-amine | Chlorine substitution at position 8 | Potentially enhanced receptor binding |
| 6-Methylchroman-4-amine | Lacks methyl group at position 6 | Different pharmacological profile |
| 3-Hydroxy-6-methylchroman | Hydroxyl group at position 3 | Increased solubility and reactivity |
These comparisons underline the distinctiveness of this compound due to its specific methyl substitution and stereochemistry, which significantly influence its biological activity and chemical reactivity .
Q & A
Q. What are the established synthetic routes for enantioselective synthesis of (S)-6-methylchroman-4-amine?
The enantioselective synthesis of this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:
- Chiral Chromatography : Separation of racemic mixtures using chiral stationary phases (e.g., polysaccharide-based columns) to isolate the (S)-enantiomer .
- Asymmetric Hydrogenation : Catalytic reduction of ketone intermediates with chiral ligands (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee) .
- Enzymatic Resolution : Use of lipases or aminotransferases to selectively modify precursors, enabling isolation of the desired enantiomer . Validation via polarimetry and chiral HPLC is critical to confirm stereochemical purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and detect impurities. For stereochemical confirmation, 2D NOESY or Mosher ester analysis may be employed .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect trace contaminants .
- X-ray Crystallography : Definitive structural elucidation, as demonstrated in related chroman-4-amine derivatives .
- HPLC-PDA/UV : Quantify purity and monitor degradation products, adhering to sensitivity thresholds for nitrosamine-like impurities (e.g., ≤1 ppm) .
Q. How can researchers ensure enantiomeric purity during storage and handling?
- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent racemization or oxidation .
- Stability Testing : Periodic chiral HPLC analysis to monitor ee over time under varying pH and temperature conditions .
- Handling Protocols : Avoid protic solvents (e.g., methanol) that may induce racemization; opt for aprotic solvents like acetonitrile .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data across studies involving this compound?
Contradictions may arise from variations in:
- Sample Purity : Re-evaluate enantiomeric purity and impurity profiles using LC-MS and chiral chromatography .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) to minimize artifacts .
- Receptor Specificity : Conduct competitive binding assays or computational docking studies (e.g., AutoDock Vina) to validate target engagement . Cross-validation with orthogonal assays (e.g., SPR, electrophysiology) is advised .
Q. What computational strategies support mechanistic studies of this compound in asymmetric catalysis?
- Density Functional Theory (DFT) : Model transition states and energy barriers for hydrogenation steps to optimize ligand-metal interactions .
- Molecular Dynamics (MD) : Simulate solvent effects and chiral recognition in enzymatic resolution processes .
- Database Mining : Leverage predictive tools like BKMS_METABOLIC or Reaxys to identify analogous reactions and refine synthetic pathways .
Q. What methodologies are recommended for toxicological profiling of this compound derivatives?
- In Silico Tox Prediction : Use QSAR models (e.g., EPA DSSTox) to flag potential mutagenicity or hepatotoxicity .
- Ames Test : Screen for bacterial reverse mutation to assess genotoxicity .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to identify reactive metabolites via LC-HRMS .
Q. How can interdisciplinary approaches enhance applications of this compound in drug discovery?
- Structural Analog Design : Modify the chroman core with fluorinated or heterocyclic substituents to improve bioavailability, guided by X-ray crystallography .
- Biological Probes : Conjugate with fluorescent tags (e.g., TAMRA derivatives) for live-cell imaging, optimizing linkers via click chemistry .
- Polypharmacology Screening : Profile against kinase panels or GPCR libraries to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
